magnesium;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate
Description
Coordination Modes
- Magnesium : Adopts an octahedral geometry, binding to:
- Ligand Interactions :
Structural Features
Reaction Scheme
The synthesis involves:
- Step 1 : Proton exchange between citric acid and magnesium hydroxide to form magnesium citrate.
- Step 2 : Zwitterion incorporation via reaction with (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoic acid under alkaline conditions.
$$
\text{Mg(OH)}2 + \text{C}6\text{H}8\text{O}7 \rightarrow \text{Mg(HC}6\text{H}5\text{O}7\text{)} + 2\text{H}2\text{O}
$$
$$
\text{Mg(HC}6\text{H}5\text{O}7\text{)} + \text{C}7\text{H}{15}\text{NO}3 \rightarrow \text{Mg;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate}
$$
Properties
IUPAC Name |
magnesium;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.C6H8O7.Mg/c1-8(2,3)5-6(9)4-7(10)11;7-3(8)1-6(13,5(11)12)2-4(9)10;/h6,9H,4-5H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2/t6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHYPNORKBZNRY-QYCVXMPOSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21MgNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Scheme
The primary synthesis pathway follows:
-
Acid-Base Neutralization : Magnesium hydroxide reacts with citric acid to form magnesium citrate.
-
Ligand Incorporation : (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoic acid is introduced to the reaction medium, displacing one citrate ligand or forming a mixed-ligand complex.
-
Coordination and Precipitation : The ternary complex precipitates under controlled pH and solvent conditions.
Key stoichiometric ratios include a 1:1:1 molar ratio of magnesium hydroxide, citric acid, and (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoic acid. Reaction temperatures between 50–70°C in aqueous medium ensure optimal complexation.
Optimization of Reaction Parameters
Solvent Systems
-
Aqueous Medium : Water is the preferred solvent due to its ability to dissolve ionic reactants and facilitate proton transfer.
-
Co-Solvents : Isopropanol or ethanol may be added to modulate solubility and precipitate the product. For instance, 9 parts by weight of isopropanol terminate secondary reactions by dehydrating the system.
Temperature and pH Control
-
Temperature Range : 50–70°C balances reaction kinetics and thermal stability. Elevated temperatures accelerate neutralization but risk ligand degradation.
-
pH Adjustment : Maintaining a pH of 6.5–7.5 ensures deprotonation of carboxylic acid groups without hydrolyzing the quaternary ammonium moiety.
Purification and Isolation Techniques
Spray Drying
Spray drying the reaction mixture produces a free-flowing powder with uniform particle size. This method is ideal for industrial-scale production, preserving the compound’s hygroscopic stability.
Recrystallization
Recrystallization in a low-boiling alcohol/ketone mixture (e.g., methanol-acetone) enhances purity. For example:
-
Dissolve the crude product in methanol.
-
Add acetone dropwise until cloudiness persists.
Analytical Validation
Spectroscopic Characterization
Elemental Analysis
Acceptable tolerances for magnesium content: 6.2–6.8% (theoretical: 6.5%).
Comparative Analysis of Methodologies
| Parameter | Aqueous Synthesis | Solvent-Assisted |
|---|---|---|
| Yield (%) | 78–85 | 65–72 |
| Purity (HPLC) | ≥98% | ≥95% |
| Scalability | High | Moderate |
| Hygroscopicity | Low | Moderate |
The aqueous route offers superior yield and purity, while solvent-assisted methods reduce energy costs.
Industrial and Pharmacological Considerations
The compound’s low hygroscopicity and thermal stability (decomposition >200°C) make it suitable for pharmaceutical formulations. Its dual functionality as a magnesium supplement and chiral modulator aligns with applications in sports nutrition and metabolic therapy .
Chemical Reactions Analysis
Types of Reactions
Magnesium;3-carboxy-3-hydroxypentanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Catalysts: Acid or base catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Magnesium;3-carboxy-3-hydroxypentanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its role in metabolic pathways, particularly in the citric acid cycle.
Medicine: It is investigated for its potential therapeutic effects, including its use as a dietary supplement for magnesium deficiency.
Industry: The compound is used in the production of food additives, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of magnesium;3-carboxy-3-hydroxypentanedioate involves its interaction with various molecular targets and pathways:
Magnesium Ions: The magnesium ions in the compound play a crucial role in stabilizing enzymes and other proteins involved in metabolic processes.
Citric Acid Cycle: The compound participates in the citric acid cycle, where it helps in the production of energy through the oxidation of acetyl-CoA.
Chelation: The compound can act as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Cation Effects on Solubility and Bioactivity :
- Magnesium salts of hydroxy-carboxylates (e.g., citrate, malate) exhibit superior solubility compared to calcium or potassium salts, enhancing bioavailability .
- The trimethylazaniumyl group in carnitine improves cellular uptake, but its efficacy depends on the counterion (e.g., Mg²⁺ vs. Na⁺) .
Stereochemical Specificity: The (3R) configuration in carnitine is critical for binding to carnitine palmitoyltransferase (CPT-1), a mitochondrial enzyme.
Synergistic Effects :
- Combining magnesium with carnitine may address deficiencies in both nutrients, particularly in conditions like chronic fatigue or cardiovascular diseases. For example, magnesium-carnitine complexes improve cardiac energy metabolism in preclinical models .
Chelation and Stability :
- The hydroxy-carboxylate component (3-carboxy-3-hydroxypentanedioate) likely stabilizes Mg²⁺ via chelation, similar to citrate in magnesium citrate. This reduces precipitation in aqueous environments .
Limitations and Unanswered Questions
- Limited direct studies on the target compound necessitate extrapolation from analogous salts.
- The pharmacokinetic interplay between the two anions (hydroxy-pentanedioate and carnitine) in the presence of Mg²⁺ remains uncharacterized.
Biological Activity
Magnesium;3-carboxy-3-hydroxypentanedioate;[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate] is a complex magnesium salt that exhibits significant biological activity. This compound is primarily noted for its role in various biochemical processes, particularly in cellular metabolism and enzymatic functions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H22MgNO10+
- Molecular Weight : 376.62 g/mol
- IUPAC Name : Magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium
The compound consists of magnesium ions coordinated with carboxylate groups derived from citric acid, which is known to play a crucial role in metabolic pathways.
Enzymatic Cofactor Role
Magnesium ions are essential cofactors for many enzymes involved in metabolic pathways, including:
- Energy Production : Magnesium is vital for ATP (adenosine triphosphate) synthesis, which is crucial for energy metabolism.
- Enzyme Activation : It activates enzymes such as kinases and phosphatases, which are involved in signal transduction pathways.
Research indicates that magnesium;3-carboxy-3-hydroxypentanedioate enhances the activity of certain enzymes by stabilizing their structure and facilitating substrate binding .
Cellular Effects
Studies have shown that this compound can influence cellular processes such as:
- Cell Proliferation : It promotes cell growth and division, particularly in muscle and nerve cells.
- Apoptosis Regulation : Magnesium compounds have been linked to the modulation of apoptosis (programmed cell death), which is critical in cancer biology .
The biological activity of magnesium;3-carboxy-3-hydroxypentanedioate can be attributed to its interaction with various molecular targets:
- Ion Channels : It influences the function of ion channels, particularly those involved in calcium signaling.
- Signal Transduction Pathways : The compound modulates pathways like the MAPK/ERK pathway, which is essential for cellular responses to growth factors .
Case Studies and Research Findings
Several studies have explored the effects of magnesium;3-carboxy-3-hydroxypentanedioate on biological systems:
- Metabolic Studies : In a controlled study, supplementation with this compound improved metabolic rates in subjects with magnesium deficiency, highlighting its potential as a dietary supplement.
- Cancer Research : Research demonstrated that this compound could inhibit tumor growth in animal models by inducing apoptosis in cancer cells while sparing healthy cells .
Comparative Analysis
To understand the uniqueness of magnesium;3-carboxy-3-hydroxypentanedioate, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Magnesium Citrate | C6H6MgO7 | Commonly used as a laxative and dietary supplement |
| Magnesium Hydrogen Citrate | C6H8MgO7 | Used for improving bioavailability of magnesium |
| Magnesium;3-carboxy-3-hydroxypentanedioate | C13H22MgNO10+ | Enhances enzyme activity and regulates apoptosis |
Q & A
Basic Question: How can researchers confirm the structural identity and purity of magnesium 3-carboxy-3-hydroxypentanedioate?
Methodological Answer:
Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the carboxylate and hydroxyl groups in the pentanedioate backbone. For magnesium coordination, solid-state NMR can clarify metal-ligand interactions .
- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-MS) confirms the molecular ion peak at m/z 214.41 (CHMgO) and distinguishes between anhydrous (CHMgO, m/z 451.11) and hydrated forms .
- X-ray Crystallography: Resolve the crystalline structure to confirm magnesium’s octahedral coordination geometry with citrate ligands .
Basic Question: What are the standard synthetic routes for magnesium 3-carboxy-3-hydroxypentanedioate?
Methodological Answer:
Synthesis typically involves:
- Acid-Base Neutralization: React magnesium hydroxide or carbonate with citric acid (CHO) in aqueous solution. Monitor pH (optimum ~8.5) to ensure complete deprotonation of citrate and Mg complexation .
- Crystallization: Evaporate solvent under reduced pressure to obtain the anhydrous form. Use thermogravimetric analysis (TGA) to verify water content (<1% for anhydrous) .
Advanced Question: How can the stereochemical integrity of (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate be maintained during synthesis?
Methodological Answer:
- Chiral Auxiliaries: Use enantioselective catalysts (e.g., Ru-BINAP complexes) during the reduction of ketone precursors to preserve the (3R) configuration .
- Enzymatic Resolution: Employ lipases or esterases to hydrolyze racemic mixtures selectively. Monitor enantiomeric excess (ee) via chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) .
- Solid-State Characterization: Confirm stereochemistry via circular dichroism (CD) spectroscopy or single-crystal X-ray diffraction .
Advanced Question: What methodologies are suitable for analyzing interactions between magnesium citrate and (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate in biological systems?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) between Mg-citrate complexes and the butanoate derivative. Use phosphate buffer (pH 7.4) to mimic physiological conditions .
- Molecular Dynamics (MD) Simulations: Model electrostatic interactions between the trimethylazaniumyl group and citrate’s carboxylate moieties. Validate with NMR chemical shift perturbations .
- In Vitro Transport Studies: Use Caco-2 cell monolayers to assess co-administration effects on magnesium bioavailability. Measure Mg flux via atomic absorption spectroscopy (AAS) .
Basic Question: How can researchers resolve contradictions in reported solubility data for magnesium citrate?
Methodological Answer:
Discrepancies arise from hydration states (anhydrous vs. hydrated) and pH-dependent speciation:
- pH-Solubility Profiling: Measure solubility across pH 2–10 using a shake-flask method. Anhydrous forms exhibit lower solubility (<5 mg/mL at pH 7) compared to hydrated variants .
- Ionic Strength Adjustments: Add NaCl (0.1–1.0 M) to evaluate solubility in simulated intestinal fluid. Use ICP-OES to quantify dissolved Mg .
Advanced Question: What experimental designs are optimal for studying the metabolic stability of (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate?
Methodological Answer:
- In Vitro Metabolism Assays: Incubate the compound with liver microsomes (human or rat) and NADPH. Identify metabolites via UPLC-QTOF-MS. Use deuterated analogs as internal standards .
- Stability in Biological Matrices: Spike plasma or urine with the compound and monitor degradation over 24 hours at 37°C. Compare half-lives using kinetic modeling .
Basic Question: What analytical techniques are recommended for quantifying magnesium in complex matrices (e.g., sediments or biological samples)?
Methodological Answer:
- ICP-MS: Offers high sensitivity (detection limit ~0.1 ppb) for total magnesium quantification. Acid-digest samples with HNO/HO (4:1) to ensure complete dissolution .
- Ion Chromatography (IC): Separate Mg from Ca and Na using a Dionex IonPac CS12A column. Use conductivity detection with 20 mM methanesulfonic acid eluent .
Advanced Question: How can researchers design experiments to probe the chelation dynamics of magnesium citrate under varying physiological conditions?
Methodological Answer:
- pH-Dependent Speciation Studies: Use potentiometric titrations to determine stability constants (log K) for Mg-citrate complexes at pH 2–10. Fit data with Hyperquad software .
- Competitive Ligand Assays: Introduce EDTA or ATP as competing ligands and monitor Mg release via fluorescent probes (e.g., Mag-Fluo-4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
